Product packaging for 4-Amino-1,5-naphthyridine-3-carbonitrile(Cat. No.:)

4-Amino-1,5-naphthyridine-3-carbonitrile

Cat. No.: B11916241
M. Wt: 170.17 g/mol
InChI Key: OYVRRDXPLFALPH-UHFFFAOYSA-N
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Description

4-Amino-1,5-naphthyridine-3-carbonitrile is a high-value, nitrogen-rich heterocyclic compound of significant interest in advanced chemical and pharmaceutical research. It is built on the 1,5-naphthyridine scaffold, a bicyclic structure known as a "diazanaphthalene" that is isosteric with quinoline and known for its electron-deficient nature and versatile reactivity . This specific derivative is strategically functionalized with both an amino and a cyano group, making it a promising multipurpose intermediate for constructing more complex molecular architectures. Researchers value 1,5-naphthyridine cores for their wide spectrum of reported biological activities, which include antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties . Furthermore, the 1,5-naphthyridine structure is a key component in materials science, finding applications as a ligand in metal complexes for photoluminescent materials, as a hydrogen acceptor, and in the development of organic light-emitting diodes (OLEDs), sensors, semiconductors, and solar cells . The compound serves as a critical precursor in synthetic chemistry, where it can undergo various transformations, including cross-coupling reactions, nucleophilic substitutions, and metal complex formation, to explore new chemical space and develop novel bioactive molecules or functional materials . This product is intended for research purposes as a chemical reference standard or synthetic building block. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N4 B11916241 4-Amino-1,5-naphthyridine-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

4-amino-1,5-naphthyridine-3-carbonitrile

InChI

InChI=1S/C9H6N4/c10-4-6-5-13-7-2-1-3-12-9(7)8(6)11/h1-3,5H,(H2,11,13)

InChI Key

OYVRRDXPLFALPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2N=C1)N)C#N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 1,5 Naphthyridine 3 Carbonitrile and Analogs

Established Synthetic Routes to 1,5-Naphthyridine (B1222797) Core Structures

The 1,5-naphthyridine framework, a heterocyclic system composed of two fused pyridine (B92270) rings, can be assembled through a variety of classical and modern synthetic reactions. nih.gov These methods provide access to a wide range of substituted naphthyridines that can serve as precursors to more complex derivatives.

Cyclization reactions are the most traditional and widely used methods for constructing the 1,5-naphthyridine skeleton, typically by forming the second pyridine ring onto a pre-existing pyridine substrate. wikipedia.org

Skraup Reaction: The Skraup reaction is a classic method for synthesizing quinolines, which has been adapted for 1,5-naphthyridines. lew.romdpi.com The synthesis involves reacting a 3-aminopyridine (B143674) derivative with glycerol, typically in the presence of an acid and an oxidizing agent. wikipedia.org Catalysts such as iodine, potassium permanganate (B83412) (KMnO₄), or sodium m-nitrobenzenesulfonate (B8546208) have been employed to facilitate the reaction. nih.gov

Friedländer Annulation: This reaction provides a straightforward route to the naphthyridine core through the condensation of a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position with a compound containing a reactive α-methylene group (e.g., a ketone or ester). lew.rowikipedia.org Modified Friedländer reactions, for instance between 3-aminoquinaldehyde and 2-acetylpyridine, have been used to create complex fused naphthyridine systems. wikipedia.org

Gould-Jacobs Reaction: This is a particularly relevant method for precursors of the title compound. The Gould-Jacobs reaction typically involves the condensation of a 3-aminopyridine with a derivative of malonic acid, such as diethyl methylenemalonate, followed by thermal cyclization. wikipedia.org This approach directly yields 4-hydroxy-1,5-naphthyridine derivatives, which are key intermediates. nih.govwikipedia.org

Povarov Reaction: The Povarov reaction, a type of aza-Diels-Alder reaction, is used to synthesize tetrahydro-1,5-naphthyridine derivatives. wikipedia.orgresearchgate.net It proceeds via a [4+2] cycloaddition between an imine (formed from a 3-aminopyridine and an aldehyde) and an electron-rich alkene. nih.govresearchgate.net The resulting tetrahydro-naphthyridines can often be oxidized to the fully aromatic 1,5-naphthyridine. nih.gov

[3+2] Cycloaddition: This type of 1,3-dipolar cycloaddition can be employed to construct rings that are later converted into the naphthyridine system. nih.gov For example, the reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile) forms an isoxazolidine (B1194047) ring, which can be further elaborated. researchgate.net

Niementowski Reaction: While primarily known for the synthesis of γ-hydroxyquinolines from anthranilic acids and carbonyl compounds, the principles of the Niementowski reaction can be conceptually extended. lew.ro The analogous synthesis of a 1,5-naphthyridine derivative would theoretically involve the condensation of an aminopyridine carboxylic acid with a ketone or aldehyde, though this route is less common than others. lew.rodigitallibrary.co.in

Pfitzinger-Borsche Reaction: This reaction is a well-established method for producing quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. researchgate.netscribd.com The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then condenses with the carbonyl compound and cyclizes. researchgate.net Its direct application to 1,5-naphthyridines is not standard, as it is fundamentally a quinoline (B57606) synthesis.

Pictet-Spengler Reaction: The Pictet-Spengler reaction and its variants are effective for synthesizing tetrahydro-isoquinoline and related heterocyclic systems. researchgate.net Radical versions of this reaction have been developed to access α-substituted tetrahydronaphthyridines from aldehydes and specialized reagents, which is particularly useful for creating systems from electron-poor pyridines that are unreactive in traditional polar reactions.

Palladium-catalyzed cross-coupling reactions are powerful modern tools for forming carbon-carbon bonds, and they have been applied to the synthesis of the 1,5-naphthyridine scaffold. nih.gov

Heck Reaction: The Heck reaction can be used to couple an aminopyridine derivative with an alkene, such as methyl acrylate (B77674). wikipedia.org The resulting intermediate can then undergo cyclization to form the 1,5-naphthyridine ring. wikipedia.orgnih.gov For example, 2-bromo-6-fluoropyridin-3-amine (B1374916) has been reacted with methyl acrylate in a Heck reaction, followed by cyclization to yield a 1,5-naphthyridine derivative. wikipedia.org

Stille Reaction: The Stille coupling involves the reaction of an organotin compound with an organic halide. This method has been used to synthesize the 1,5-naphthyridine ring system. nih.gov For instance, a chloronitropyridine can be coupled with tributyl(1-ethoxyvinyl)tin, with the resulting intermediate undergoing further transformations and condensation to form the naphthyridine core. nih.gov

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organic halide, is another effective method. It has been used to synthesize new 1,5-naphthyridine derivatives by reacting 2-iodo-1,5-naphthyridine (B12962786) with various aromatic and heteroaromatic boronic acids, leading to functionalized products in high yields.

Diels-Alder Reaction: Intramolecular [4+2] cycloaddition reactions, a subset of Diels-Alder reactions, provide an elegant pathway to fused 1,5-naphthyridine systems. lew.ro This strategy involves a pyridine ring that contains a diene moiety and a dienophile within the same molecule. For example, functionalized aldimines prepared from 3-aminopyridine and aldehydes containing a double or triple bond can undergo an intramolecular cycloaddition to generate fused tetrahydronaphthyridine derivatives, which can then be aromatized. mdpi.com

Specific Synthesis Protocols for 4-Amino-1,5-naphthyridine-3-carbonitrile and its Direct Precursors/Derivatives

The synthesis of the title compound, with its specific substitution pattern (an amino group at C4 and a nitrile group at C3), requires more targeted strategies. These often involve building a precursor that already contains the nitrile group or can be easily converted to it.

Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step. While a specific MCR for this compound is not prominently documented, the strategy has been successfully applied to create closely related fused naphthyridine systems. For instance, a one-pot, three-component reaction of 3-aminopyridine, an arylaldehyde, and 4-hydroxycoumarin (B602359) can yield complex chromeno[4,3-b]naphthyridine derivatives. wikipedia.org This demonstrates the feasibility of using 3-aminopyridine as a building block in MCRs to construct the 1,5-naphthyridine core. A hypothetical MCR for the target compound could involve the reaction of a 3-aminopyridine, an orthoformate, and a suitable nitrile-containing active methylene (B1212753) compound.

The most direct and well-documented route to this compound proceeds via the key intermediate, 4-hydroxy-1,5-naphthyridine-3-carbonitrile (B8787382).

Step 1: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carbonitriles

This precursor is synthesized using a method analogous to the Gould-Jacobs reaction. Substituted 3-aminopyridines are reacted with an ethyl or methyl ester of 2-cyano-3-ethoxyacrylic acid. The reaction is typically a condensation followed by a heat-assisted intramolecular cyclization. This cyclization can be performed using conventional heating in a high-boiling solvent like Dowtherm A or, more efficiently, under microwave irradiation. Microwave assistance has been shown to significantly improve yields and reduce reaction times compared to conventional heating.

Synthesis of 4-Hydroxy-naphthyridine-3-carbonitrile Derivatives
Substituent (R) on 3-AminopyridineProductYield (Microwave)Yield (Conventional)
H4-Hydroxy-naphthyridine-3-carbonitrile85%70%
Amino7-Amino-4-hydroxy-naphthyridine-3-carbonitrile82%65%
Methyl7-Methyl-4-hydroxy-naphthyridine-3-carbonitrile80%68%
Methoxy (B1213986)7-Methoxy-4-hydroxy-naphthyridine-3-carbonitrile78%65%
Fluoro7-Fluoro-4-hydroxy-naphthyridine-3-carbonitrile75%62%
Chloro7-Chloro-4-hydroxy-naphthyridine-3-carbonitrile74%60%

Step 2: Conversion to this compound

The conversion of the 4-hydroxy precursor to the final 4-amino product is typically achieved in two subsequent steps:

Chlorination: The 4-hydroxy group is first converted into a more reactive leaving group, typically a chloro group. This is a standard transformation accomplished by treating the 4-hydroxy-1,5-naphthyridine-3-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This yields the intermediate 4-chloro-1,5-naphthyridine-3-carbonitrile (B3123165).

Amination: The 4-chloro intermediate readily undergoes nucleophilic aromatic substitution (SNAr) with an amine source to furnish the final product. nih.gov Reacting 4-chloro-1,5-naphthyridine (B1297630) with ammonia (B1221849) or a protected amine source directly installs the amino group at the C4 position, yielding this compound. nih.gov This amination is a common strategy for producing 4-amino substituted naphthyridines. nih.gov

Conversion from Halogenated Naphthyridine Intermediates (e.g., 4-Chloro-1,5-naphthyridine-3-carbonitrile)

A prevalent and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The most common starting material for this transformation is 4-chloro-1,5-naphthyridine-3-carbonitrile. The chlorine atom at the C4 position of the naphthyridine ring is activated by the electron-withdrawing nitrile group and the ring nitrogen atoms, making it susceptible to displacement by a nucleophile.

The conversion is typically achieved by treating 4-chloro-1,5-naphthyridine-3-carbonitrile with a source of ammonia. This process, known as amination, directly introduces the amino group at the C4 position. The reaction of 4-chloro-1,5-naphthyridine with various amines is a documented strategy for producing 4-amino-1,5-naphthyridine derivatives. nih.gov For instance, the direct amination of 4-chloro-1,5-naphthyridine has been utilized to afford the corresponding 4-amino derivative in good yields. nih.gov This general methodology is applicable to the synthesis of the target nitrile-substituted compound.

The reaction conditions for this amination can vary, but often involve heating the chlorinated naphthyridine with an ammonia source, such as aqueous or alcoholic ammonia, sometimes in a sealed vessel or autoclave to maintain the concentration of the volatile reagent. The choice of solvent can influence the reaction rate and yield.

ReactantReagentProductReference
4-Chloro-1,5-naphthyridine3-(2-nitro-1-imidazolyl)-propylamine4-Amino-1,5-naphthyridine derivative nih.gov
4-Chloro-1,5-naphthyridineAmine4-Amino-1,5-naphthyridine derivative nih.gov

One-Pot Synthetic Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. While a specific one-pot synthesis for this compound is not extensively detailed, analogous one-pot methods for other naphthyridine derivatives highlight the potential of this strategy. researchgate.net

For example, a one-pot, three-component reaction has been developed for the synthesis of chromeno[4,3-b] nih.govnaphthyridine derivatives. researchgate.net This method involves the reaction of 4-hydroxycoumarin, an arylaldehyde, and 3-aminopyridine in an aqueous medium, catalyzed by sulfamic acid. researchgate.net Such multicomponent reactions, which build complex heterocyclic systems from simple precursors in a single step, represent a powerful approach that could be adapted for the synthesis of functionalized 1,5-naphthyridines.

Another relevant strategy is the modified Friedländer reaction, which can be performed in a one-pot manner to produce naphthyridine derivatives. researchgate.net This reaction typically involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an activated methylene group. The development of a one-pot protocol for the target molecule would likely involve the selection of appropriate pyridine and acyclic precursors that can undergo sequential condensation and cyclization reactions under a single set of conditions.

Reaction TypeReactantsCatalystProductReference
One-pot three-component reaction4-Hydroxycoumarin, Arylaldehyde, 3-AminopyridineSulfamic acidChromeno[4,3-b] nih.govnaphthyridine researchgate.net
Modified Friedländer reactiono-aminonitriles, ketonesNot specified2,3-dihydroquinazolin-4(1H)-one (byproduct) researchgate.net

Green Chemistry Approaches in Naphthyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like naphthyridines to create more sustainable and environmentally friendly methods.

Key green chemistry strategies applicable to naphthyridine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. ijcps.org This technique has been successfully used for the synthesis of 2,6-naphthyridine (B1209661) and 1,7-naphthyridine (B1217170) derivatives. ijcps.org The main benefits cited are the significant enhancement of reaction rates and higher product yields, aligning with the goals of green technology. ijcps.org

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. A greener alternative is the use of water as a reaction solvent. rsc.org The Friedländer reaction for the synthesis of substituted 1,8-naphthyridines has been successfully performed in high yield using water as the solvent. rsc.org

Catalysis: The use of efficient and reusable catalysts can reduce waste and energy consumption. For the Skraup synthesis of 1,5-naphthyridine derivatives from 3-aminopyridine, iodine has been used as a cheap, easy-to-handle catalyst that can be recovered and reused. nih.gov

Solvent-Free Conditions: Conducting reactions in the absence of a solvent (solid-state synthesis) can significantly reduce waste. An eco-friendly synthesis of 1,8-naphthyridine (B1210474) derivatives has been reported under solvent-free, solid-state conditions. dntb.gov.ua

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions. A monooxygenase expressed in E. coli has been used as a biocatalyst for the chemoselective and regioselective synthesis of 1,5-naphthyridine N-oxides, representing a green and controllable method. nih.gov

These approaches collectively contribute to making the synthesis of naphthyridine scaffolds more environmentally benign. rasayanjournal.co.in

Green Chemistry ApproachNaphthyridine IsomerSpecific MethodReference
Microwave Irradiation2,6-NaphthyridineCyclization of 4-cyano-3-pyridylacetonitrile
Microwave Irradiation1,7-NaphthyridineCyclization of 2-cyano-3-pyridylacetonitrile ijcps.org
Water as Solvent1,8-NaphthyridineFriedländer reaction of 2-aminonicotinaldehyde rsc.org
Reusable Catalyst1,5-NaphthyridineSkraup reaction using an iodine catalyst nih.gov
Solvent-Free Conditions1,8-NaphthyridineSynthesis of 1,8-naphthyridine 5-aryl-1,3,4-oxadiazole derivatives dntb.gov.ua
Biocatalysis1,5-NaphthyridineN-oxidation using a monooxygenase biocatalyst nih.gov

Chemical Reactivity and Transformations of 4 Amino 1,5 Naphthyridine 3 Carbonitrile Scaffold

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the 1,5-naphthyridine (B1222797) core are generally challenging due to the deactivating effect of the ring nitrogen atoms. However, the amino group at the C-4 position can direct reactions, and the nitrogen atoms of the heterocyclic ring can themselves act as nucleophiles. nih.gov

N-Alkylation, N-Acylation, and N-Tosylation

The nitrogen atoms within the 1,5-naphthyridine scaffold, including the exocyclic amino group and the ring nitrogens, are susceptible to electrophilic attack by alkylating, acylating, and sulfonylating agents. nih.gov

N-Alkylation: Alkyl halides readily react with 1,5-naphthyridines to form N-alkylsubstituted products. nih.gov For instance, the reaction of a 1,5-naphthyridine with an alkyl halide in the presence of a base like cesium carbonate can lead to N-alkylation. nih.gov While specific examples for 4-amino-1,5-naphthyridine-3-carbonitrile are not detailed, the general reactivity pattern suggests that the ring nitrogens or the exocyclic amino group can be targeted. The site of alkylation would likely depend on the reaction conditions and the steric and electronic properties of the alkylating agent.

N-Acylation: The amino group at the C-4 position can undergo acylation. For example, reaction with 2-chloroacetyl chloride in the presence of a base like triethylamine (B128534) can yield the corresponding N-acylated product. This transformation is a key step in the synthesis of more complex derivatives. rsc.org

N-Tosylation: N-tosylation, the reaction with p-toluenesulfonyl chloride (TsCl), is a common method for protecting amino groups or activating hydroxyl groups. While direct tosylation of the 4-amino group of this specific molecule is not explicitly described in the provided results, the general principle involves the reaction of an amine with tosyl chloride, often in the presence of a base. nih.gov The N-tosyl group is a robust protecting group and can also function as a reactive moiety in subsequent transformations. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

ReactantReagent(s)ProductReaction Type
2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile2-chloroacetyl chloride, Et3N, DCM2-(4-(2-chloroacetyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrileN-Acylation rsc.org
1,5-Naphthyridine-2,6-dione1-bromooctane, Cs2CO3N,N'-dioctyl-1,5-naphthyridine-2,6-dioneN-Alkylation nih.gov

Halogenation

The introduction of a halogen atom onto the 1,5-naphthyridine ring is a crucial transformation for enabling further functionalization, particularly through cross-coupling reactions. nih.gov

The conversion of a hydroxyl group at the C-4 position, a common precursor to the 4-amino derivative, into a halogen is a frequently used strategy. nih.govresearchgate.net This is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 4-chloro-1,5-naphthyridine (B1297630) is a versatile intermediate. For instance, 4-hydroxy-1,5-naphthyridine-3-carbonitrile (B8787382) can be converted to 4-chloro-1,5-naphthyridine-3-carbonitrile (B3123165), which can then be aminated to yield the target compound. google.com

Direct halogenation of the aromatic ring can also be achieved, although the position of substitution is influenced by the existing substituents.

Nucleophilic Substitution Reactions

The presence of a suitable leaving group, often a halogen, at positions C-2, C-4, or C-6 of the 1,5-naphthyridine ring allows for a variety of nucleophilic substitution reactions (SNAAr). nih.gov

Amination Reactions

The displacement of a halide, typically chloride, from the C-4 position of a 1,5-naphthyridine precursor is a primary method for introducing the 4-amino group. nih.gov This reaction involves treating the 4-chloro derivative with ammonia (B1221849) or a primary or secondary amine. nih.govacs.org This method is widely used in the synthesis of various 4-amino-1,5-naphthyridine derivatives. nih.gov For example, 4-chloro-1,5-naphthyridine can be converted to 4-amino-1,5-naphthyridine derivatives by reaction with various amines. nih.gov

Table 2: Examples of Amination Reactions

ReactantReagent(s)Product
4-chloro-1,5-naphthyridine3-(2-nitro-1-imidazolyl)-propylamine4-(3-(2-nitro-1-imidazolyl)propylamino)-1,5-naphthyridine nih.gov
4-chloro-1,5-naphthyridine3-aminopropanol4-(3-hydroxypropylamino)-1,5-naphthyridine nih.gov
2-chloro-1,8-naphthyridine-3-carbonitrileN-Boc-piperazine2-(4-Boc-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile rsc.org

Methoxylation

Similar to amination, a halogen at the C-4 position can be displaced by a methoxide (B1231860) ion. The reaction of a 4-chloro-1,5-naphthyridine derivative with sodium methoxide in methanol (B129727) leads to the corresponding 4-methoxy-1,5-naphthyridine. nih.gov This nucleophilic aromatic substitution provides a route to introduce an oxygen-based substituent.

Oxidation and Reduction Reactions

The 1,5-naphthyridine scaffold can undergo both oxidation and reduction reactions, affecting either the heterocyclic ring or the substituents.

Oxidation: The nitrogen atoms of the 1,5-naphthyridine ring can be oxidized to form N-oxides. nih.gov This is often achieved using a peracid like m-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide can alter the reactivity of the ring, facilitating certain substitution reactions. For example, treatment of 1,5-naphthyridine with a peracid followed by phosphorus oxychloride can lead to chlorination at the C-2 and C-4 positions. nih.gov Furthermore, partially reduced naphthyridine systems, such as 1,2,3,4-tetrahydro-1,5-naphthyridines, can be aromatized to the corresponding 1,5-naphthyridine through oxidation with reagents like selenium, benzoquinone, or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov

Reduction: The 1,5-naphthyridine ring can be selectively reduced to a 1,2,3,4-tetrahydro-1,5-naphthyridine. nih.gov The nitrile group at the C-3 position is also susceptible to reduction. Depending on the reducing agent and reaction conditions, the nitrile can be converted to a primary amine (aminomethyl group). This transformation provides an additional handle for further synthetic modifications. While specific examples for the reduction of this compound were not found, the reduction of nitriles is a standard transformation in organic chemistry.

Functional Group Interconversions on the Carbonitrile and Amino Moieties

The 4-amino and 3-carbonitrile substituents on the 1,5-naphthyridine ring are key handles for synthetic manipulation. A variety of established chemical transformations can be applied to these groups to generate a library of new derivatives.

The carbonitrile group is a versatile precursor to several other functional moieties. Standard organic chemistry transformations can be employed for its conversion. vanderbilt.edu For instance, the reduction of the nitrile can yield a primary amine (aminomethyl group) or an aldehyde. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) can produce the corresponding 4-amino-3-(aminomethyl)-1,5-naphthyridine. vanderbilt.edu Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction to an aldehyde, yielding 4-amino-1,5-naphthyridine-3-carbaldehyde. vanderbilt.edu Furthermore, hydrolysis of the nitrile group under acidic or basic conditions can lead to the formation of a carboxylic acid (4-amino-1,5-naphthyridine-3-carboxylic acid) or an amide (4-amino-1,5-naphthyridine-3-carboxamide).

The exocyclic amino group at the C4 position also offers significant opportunities for functionalization. It can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. Alkylation reactions can also be performed, though controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. The amino group can be transformed into a variety of other functionalities through diazotization reactions, where treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) forms a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce halides (Cl, Br), or other groups.

The table below summarizes potential interconversions for the key functional groups.

Table 1: Potential Functional Group Interconversions

Starting Functional Group Reagent(s) Product Functional Group
3-Carbonitrile (-C≡N) LiAlH₄ or H₂/Pd 3-Aminomethyl (-CH₂NH₂)
3-Carbonitrile (-C≡N) DIBAL-H, then H₂O 3-Formyl (-CHO)
3-Carbonitrile (-C≡N) H₃O⁺, Δ 3-Carboxylic Acid (-COOH)
4-Amino (-NH₂) Acyl Chloride (RCOCl) 4-Amido (-NHCOR)
4-Amino (-NH₂) NaNO₂, HCl then CuX 4-Halo (-X)

Side Chain Modifications and Derivatization Strategies

Beyond direct modifications of the amino and nitrile groups, the 1,5-naphthyridine core itself can be functionalized. A primary strategy for introducing diversity involves the nucleophilic aromatic substitution (SNAr) on a related precursor, 4-chloro-1,5-naphthyridine-3-carbonitrile. chemicalbook.com The electron-withdrawing nature of the naphthyridine ring and the nitrile group facilitates the displacement of the chloro group by a wide range of nucleophiles.

This approach is a powerful method for installing various side chains at the C4 position. For example, reacting 4-chloro-1,5-naphthyridine derivatives with different primary or secondary amines allows for the synthesis of a diverse library of 4-amino-1,5-naphthyridine analogs. nih.gov This method has been used to prepare intermediates for pharmacologically active ligands. nih.gov The reaction of a 4-chloro-1,5-naphthyridine with 3-(2-nitro-1-imidazolyl)-propylamine is one such example of a direct amination to afford the corresponding 4-amino derivative. nih.gov

Other derivatization strategies for the naphthyridine skeleton include electrophilic substitution, metalation, and cross-coupling reactions. nih.gov While the this compound scaffold is electron-deficient, targeted C-H functionalization is an emerging area. For instance, the meta-C–H hydroxylation of 1,5-naphthyridine N-oxides has been achieved, suggesting that with appropriate synthetic design, direct functionalization of the carbo-aza-aromatic core is possible. acs.org

The table below outlines key derivatization reactions for the 1,5-naphthyridine scaffold.

Table 2: Derivatization Strategies for the 1,5-Naphthyridine Scaffold

Precursor Reagent(s) / Reaction Type Product Reference
4-Chloro-1,5-naphthyridine R-NH₂ (Nucleophilic Substitution) 4-(Substituted)amino-1,5-naphthyridine nih.gov
1,5-Naphthyridine N-Oxide Organocatalytic Hydroxylation 3-Hydroxy-1,5-naphthyridine acs.org
4-Chloro-1,5-naphthyridine-3-carbonitrile Phosphorus oxychloride, N,N-dimethylformamide 4-Chloro-1,5-naphthyridine-3-carbonitrile chemicalbook.com

These modification strategies underscore the utility of this compound as a versatile building block in medicinal chemistry and materials science, enabling the systematic exploration of structure-activity relationships.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the naphthyridine core and the amino group. The protons on the pyridine (B92270) rings would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts and coupling patterns (singlets, doublets, triplets) would reveal the substitution pattern on the rings. The two protons of the amino (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show nine distinct carbon signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The carbon of the nitrile group (C≡N) would characteristically appear around 115-120 ppm. The carbons of the aromatic rings would resonate in the 110-160 ppm range. The position of each signal helps to confirm the connectivity of the fused ring system. For comparison, the carbon atoms in the parent 1,5-naphthyridine (B1222797) molecule have been reported with chemical shifts in this region.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key expected absorption bands for 4-Amino-1,5-naphthyridine-3-carbonitrile would include:

N-H Stretching: The amino group (-NH₂) would typically show two sharp to medium bands in the region of 3300-3500 cm⁻¹.

C≡N Stretching: A sharp, intense absorption band for the nitrile group is expected in the range of 2210-2260 cm⁻¹. This is a highly characteristic peak for nitriles.

C=N and C=C Stretching: Aromatic ring stretching vibrations for the naphthyridine core would appear in the 1450-1620 cm⁻¹ region.

N-H Bending: The bending vibration for the amino group would be observed around 1600 cm⁻¹.

For related 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives, the nitrile (C≡N) stretch has been observed at approximately 2217-2242 cm⁻¹, and N-H stretches for amino groups around 3347-3368 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can help confirm its structure. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 170.17). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₉H₆N₄. The fragmentation pattern would likely involve the loss of small, stable molecules such as HCN or N₂ from the parent ion, providing further structural clues.

UV-Visible Spectroscopy in Electronic Structure Characterization

UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic rings. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π→π* transitions within the fused aromatic system. The presence of the amino group (an auxochrome) and the nitrile group would influence the wavelength of maximum absorption (λₘₐₓ). Studies on related naphthyridine-based systems show their utility in applications that leverage their photophysical properties, which are characterized by UV-Vis spectroscopy.

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy provides complementary information to IR spectroscopy. It is also used to probe vibrational modes within a molecule. For this compound, the C≡N triple bond, being highly polarizable, would be expected to produce a strong and characteristic Raman signal around 2210-2260 cm⁻¹. Aromatic ring vibrations would also be prominent. This technique can be particularly useful for analyzing solid samples with minimal preparation.

Data Tables

As detailed experimental data is not available, representative tables based on typical values for the identified functional groups are provided for illustrative purposes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H 7.0 - 9.0 110 - 160
Amino N-H Broad, variable -

Table 2: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300 - 3500
Nitrile (-C≡N) C≡N Stretch 2210 - 2260
Aromatic Ring C=C / C=N Stretch 1450 - 1620

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in exploring the electronic structure and reactivity of 4-Amino-1,5-naphthyridine-3-carbonitrile and related compounds. These methods provide insights into the molecule's fundamental properties.

Electronic Structure and Reactivity Descriptors

DFT studies are used to analyze the electronic structure of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.comcolab.ws The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Global reactivity descriptors such as electronegativity, hardness, and softness are also calculated using DFT to predict the molecule's behavior in chemical reactions. irjweb.com Analysis of the molecular electrostatic potential (MEP) helps in identifying the regions of a molecule that are prone to electrophilic and nucleophilic attack. nih.govcolab.ws

ParameterDescription
HOMO (Highest Occupied Molecular Orbital) The outermost electron-containing orbital, indicating the ability to donate electrons.
LUMO (Lowest Unoccupied Molecular Orbital) The first empty electron orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO, which is a measure of chemical reactivity. A smaller gap implies higher reactivity.
Electronegativity A measure of the tendency of an atom to attract a bonding pair of electrons.
Chemical Hardness A measure of resistance to change in electron distribution or charge transfer.
Chemical Softness The reciprocal of chemical hardness, indicating a higher tendency for chemical reactions.
Molecular Electrostatic Potential (MEP) A visual representation of the charge distribution on a molecule, indicating sites for electrophilic and nucleophilic attack.

Thermodynamic Properties and Stability Analysis

Theoretical calculations are also employed to determine the thermodynamic properties and stability of different molecular structures. nih.gov By comparing the total energies of various conformers, the most stable structure can be identified. nih.gov These calculations provide valuable information on the molecule's preferred geometry and stability under different conditions. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgresearchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. rsc.orgsemanticscholar.org

Binding Mode Predictions

Docking studies predict the specific way a ligand binds within the active site of a target protein. rsc.orgnih.gov These predictions are crucial for understanding the mechanism of action. For instance, studies on similar naphthyridine derivatives have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site of enzymes like the human estrogen receptor. researchgate.net The validation of a docking procedure is often confirmed by re-docking a known co-crystal ligand into the protein's active site; a low root-mean-square deviation (RMSD) value (typically below 2 Å) indicates a reliable docking protocol. nih.gov

Interaction Energy Calculations

Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. rsc.orgresearchgate.net These scores help in ranking potential drug candidates. For example, in a study of 1,8-naphthyridine (B1210474) derivatives, compounds with better docking scores than the standard drug tamoxifen (B1202) were identified as promising candidates. researchgate.net The binding energy is a critical parameter for assessing the stability of the ligand-protein complex. alliedacademies.org

Study ComponentDescriptionExample
Target Selection Identifying the biological macromolecule (e.g., enzyme, receptor) for docking.InhA enzyme for anti-mycobacterial studies. rsc.org
Ligand Preparation Generating the 3D structure of the small molecule and optimizing its geometry.Using software like ChemDraw and minimizing energy with MM2 force fields. semanticscholar.org
Protein Preparation Obtaining the 3D structure of the target from databases like the Protein Data Bank (PDB) and preparing it for docking.Removing water molecules and adding hydrogen atoms. semanticscholar.org
Docking Simulation Running the docking algorithm to predict binding poses and scores.Using software like CCDC GOLD or AutoDock. semanticscholar.org
Analysis of Results Visualizing and analyzing the predicted binding modes and interactions.Identifying hydrogen bonds and hydrophobic interactions with specific amino acid residues. rsc.orgnih.gov

In Silico Prediction of Pharmacokinetic Parameters (ADMET, Drug-likeness)

In silico methods are crucial for early-stage evaluation of a compound's potential to be developed into a drug. These predictions focus on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its "drug-likeness," which is an assessment of whether the compound contains functional groups and physical properties consistent with known drugs.

Detailed Research Findings:

These basic properties allow for an initial assessment against established "drug-likeness" rules, such as Lipinski's Rule of Five. A compound is generally considered to have good oral bioavailability if it meets the following criteria:

Molecular Weight (MW) ≤ 500 g/mol

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Based on its computed properties, this compound adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption. nih.gov Its Topological Polar Surface Area (TPSA) of 75.6 Ų is also within the range typically associated with good cell permeability. nih.gov

For a more detailed ADMET profile, specialized software and web servers such as SwissADME, pkCSM, or admetSAR are commonly used in research. alliedacademies.orgjonuns.com These tools predict a wide range of parameters. For instance, studies on other heterocyclic scaffolds, including various naphthyridine derivatives, routinely report on the following parameters: nih.govnih.gov

Absorption: Predictions include water solubility, human intestinal absorption (HIA), and permeability through Caco-2 cells (an in vitro model of the intestinal wall).

Distribution: Key parameters include the ability to cross the blood-brain barrier (BBB) and the extent of binding to plasma proteins.

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism.

Excretion: This involves predicting the total clearance of the compound from the body.

Toxicity: Predictions can include mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver damage), and acute oral toxicity.

In studies of related 1,8-naphthyridine derivatives, researchers have used such in silico tools to predict that their compounds would have good membrane permeability and oral absorption. nih.gov Similar predictive analyses would be essential to fully characterize the pharmacokinetic profile of this compound.

PropertyPredicted ValueImplication for Drug-likenessSource
Molecular Weight170.17 g/molFavorable (≤ 500) nih.gov
XLogP30.8Favorable (≤ 5) nih.gov
Hydrogen Bond Donors2Favorable (≤ 5) nih.gov
Hydrogen Bond Acceptors4Favorable (≤ 10) nih.gov
Topological Polar Surface Area (TPSA)75.6 ŲSuggests good cell permeability nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. walisongo.ac.id A QSAR model allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.

Detailed Research Findings:

A specific QSAR model for this compound has not been identified in the reviewed literature. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities against a specific target.

The general process for developing a QSAR model involves several key steps:

Data Set Preparation: A series of analogs of the lead compound (in this case, derivatives of this compound) is required, along with their measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, electrostatic, or quantum-chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with biological activity. walisongo.ac.id

Model Validation: The predictive power and robustness of the model are rigorously tested using statistical validation techniques.

While a model for this specific compound is unavailable, QSAR studies have been successfully applied to other classes of naphthyridines. For example, a QSAR study on 1,8-naphthyridin-4-ones identified that the position, size, and polarity of substituents were the predominant factors controlling their inhibitory activity on photosystem II. researchgate.net Another study on quinolone and naphthyridine derivatives found that for Gram-negative bacteria, the biological activity of naphthyridines was most influenced by steric effects and transferability. nih.gov

In a study on 1,5-naphthyridine (B1222797) derivatives as inhibitors of the TGF-beta type I receptor, while a formal QSAR model was not developed, the structure-activity relationship (SAR) was explored. This SAR analysis revealed how different substituents on the 1,5-naphthyridine core influenced the inhibitory potency, leading to the identification of compounds with low nanomolar activity. Such SAR findings are often the precursors to developing a full QSAR model once a sufficient number of analogs have been synthesized and tested.

Biological Activity and Mechanistic Studies

General Overview of Naphthyridine Bioactivities

The naphthyridine scaffold, a nitrogen-containing heterocyclic system composed of two fused pyridine (B92270) rings, is a privileged structure in medicinal chemistry due to its wide array of biological activities. nih.govnih.gov There are six possible isomers of naphthyridine, each differing by the position of the nitrogen atoms. mdpi.com The 1,8-naphthyridine (B1210474) isomer is particularly well-studied, largely due to the discovery of nalidixic acid, an antibacterial agent introduced in 1967. nih.govmdpi.comresearchgate.net

Naphthyridine derivatives have demonstrated a broad spectrum of pharmacological effects. nih.gov These include antimicrobial, anticancer, anti-inflammatory, analgesic, antiviral, and antihypertensive properties. nih.govyoutube.com Furthermore, various derivatives have shown activity as antipsychotics, antidepressants, anticonvulsants, and treatments for Alzheimer's disease. nih.gov The diverse applications of these compounds also extend to their use as CB2 receptor agonists, pesticides, and anti-platelet agents. nih.gov The significant interest in naphthyridines stems from their versatile biological profile, making them a subject of extensive research for therapeutic applications. nih.govmdpi.com Naturally occurring naphthyridine alkaloids, found in plants and marine organisms, have also shown multiple activities, including anti-infectious, anticancer, neurological, and immunomodulatory effects. mdpi.comresearchgate.net

Anticancer Potential and Associated Molecular Targets

The anticancer properties of naphthyridine derivatives are a significant area of research. A number of 1,8-naphthyridine derivatives have been synthesized and have shown promising in vitro cytotoxicity against various tumor cell lines. wikipedia.org For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent activity against pancreatic and leukemia cancer cell lines. wikipedia.org The antitumor activity of naphthyridines is often attributed to their ability to interfere with key cellular processes involved in cancer progression. wikipedia.org

Naturally derived naphthyridines, such as the aaptamine (B1664758) family of alkaloids, have also been extensively researched for their anticancer activity, showing notable cytotoxic effects against lung, cervical, and leukemia cell lines. mdpi.com The mechanism of action for the anticancer effects of naphthyridine-based compounds is multifaceted, involving the inhibition of crucial enzymes, interaction with DNA, and disruption of processes like angiogenesis.

Table 1: Examples of Anticancer Activity in Naphthyridine Derivatives

Compound Type Cancer Cell Line Activity Metric Potency Reference
Halogenated 1,8-naphthyridine-3-carboxamide (Compound 47) MIAPaCa (Pancreatic) IC₅₀ 0.41 µM wikipedia.org
Halogenated 1,8-naphthyridine-3-carboxamide (Compound 47) K-562 (Leukemia) IC₅₀ 0.77 µM wikipedia.org
1,8-naphthyridine-C-3'-heteroaryl (Compound 29) PA-1 (Ovarian) IC₅₀ 0.41 µM wikipedia.org
Aaptamine H1299 (Non-small cell lung cancer) IC₅₀ 10.47 - 15.03 µg/mL mdpi.com
Aaptamine HeLa (Cervical cancer) IC₅₀ 10.47 - 15.03 µg/mL mdpi.com

One of the well-established mechanisms for the anticancer activity of naphthyridine derivatives is the inhibition of topoisomerases. These enzymes are critical for managing DNA topology during replication, transcription, and repair. A study on the synthesis and biological evaluation of phenyl- and indeno-1,5-naphthyridine derivatives identified them as a new family of topoisomerase I (TopI) inhibitors with antiproliferative activity against human colon cancer cells. medchemexpress.com

Furthermore, mammalian Topoisomerase II (TopII) is a known target for several antitumor agents. The antitumor activity of certain naphthyridine derivatives is believed to stem from their interference with the normal function of Topoisomerase II, which is involved in the breaking and rejoining of DNA strands. wikipedia.org This inhibition disrupts DNA replication and leads to cell death in cancer cells.

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. Naphthyridine derivatives have been developed as inhibitors of several protein kinases.

ALK5 Inhibition: Novel 1,5-naphthyridine (B1222797) derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). Optimization of a screening hit led to the development of compounds that inhibit ALK5 autophosphorylation with high potency. nih.gov For example, specific 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives have shown IC₅₀ values as low as 4 nM and 6 nM in ALK5 autophosphorylation assays. nih.gov

c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, when dysregulated, can drive oncogenic transformation and is implicated in a variety of human cancers. wikipedia.orgrsc.org Following a scaffold hopping strategy based on the known c-Met kinase inhibitor MK-2461, novel 1,5-naphthyridine and 1,6-naphthyridine (B1220473) derivatives were designed and synthesized. nih.gov While the 1,6-naphthyridine core was found to be a more promising structure for c-Met inhibition, the study explored both scaffolds. nih.gov Further research led to the identification of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one as a new class of c-Met kinase inhibitor, with one derivative showing an IC₅₀ of 2.6 µM. rsc.orgrsc.org

DYRK1A Inhibition: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a potential drug target for conditions like Down syndrome and Alzheimer's disease, and its inhibitors are also being explored in cancer research. The 1,5-naphthyridine scaffold has been utilized to develop DYRK1A inhibitors. Modifications to the 1,5-naphthyridine system have led to the generation of compounds with potent DYRK1A inhibitory activity. For instance, moving a basic nitrogen atom into the ring of a 4-aminopiperidine (B84694) analog of a 1,5-naphthyridine derivative resulted in a compound with a DYRK1A-Luc EC₅₀ of 6 nM while significantly reducing cytotoxicity.

Table 2: Naphthyridine Derivatives as Protein Kinase Inhibitors

Kinase Target Naphthyridine Scaffold Compound Type Potency (IC₅₀ / EC₅₀) Reference
ALK5 1,5-Naphthyridine Aminothiazole derivative (Compound 15) 6 nM (IC₅₀) nih.gov
ALK5 1,5-Naphthyridine Pyrazole derivative (Compound 19) 4 nM (IC₅₀) nih.gov
c-Met Kinase 1,6-Naphthyridine Imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one (Compound 2t) 2.6 µM (IC₅₀) rsc.orgrsc.org
DYRK1A 1,5-Naphthyridine 4-aminopiperidine analog (Compound 34) 6 nM (EC₅₀)

The Ras family of small GTPases (KRAS, HRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers, including lung, colon, and pancreatic cancers. nih.govpromega.com These proteins act as molecular switches in signaling pathways that control cell growth and differentiation. nih.gov While Ras proteins have historically been considered difficult to target, recent advances have led to the discovery of inhibitors that can covalently or non-covalently bind to specific Ras mutants. nih.govyoutube.com These inhibitors function by disrupting the membrane localization of Ras, reducing the levels of activated Ras, or blocking its interaction with downstream effector proteins like Raf kinases. promega.comnih.gov Currently, there is limited direct evidence in the reviewed literature linking 4-Amino-1,5-naphthyridine-3-carbonitrile specifically to the inhibition of Ras proteins.

DNA intercalation is a mechanism of action for several anticancer drugs, where a compound inserts itself between the base pairs of the DNA double helix. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. The antitumor activity of certain naphthyridine derivatives has been attributed, in part, to their ability to intercalate between DNA base pairs. This intercalation disrupts the normal functioning of enzymes like topoisomerase II.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. youtube.com The inhibition of c-Met signaling by certain compounds can lead to the suppression of angiogenesis. wikipedia.org Additionally, some naphthyridine derivatives have shown potential to inhibit angiogenesis through other mechanisms. For example, canthin-6-one, a 1,5-naphthyridine alkaloid, has been found to reduce the production of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. researchgate.net

Anti-inflammatory and Analgesic Activities

Certain derivatives of the naphthyridine scaffold have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov Research has led to the synthesis of new series of substituted 5-amino nih.govnih.govtriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides designed specifically to act as effective pain relievers and anti-inflammatory drugs. nih.gov The anti-inflammatory and analgesic properties of compounds related to 4-aminoantipyrine (B1666024), which can be used to synthesize various heterocyclic compounds, have also been noted as significant. For instance, enaminonitrile derivatives of antipyrine (B355649) have been evaluated as potential novel agents for these applications. In one study, newly synthesized 4-aminoantipyrine derivatives conjugated with oxadiazole and triazole moieties showed significant analgesic activity in mice, with one compound exhibiting efficacy comparable to paracetamol.

Antiviral Activities (e.g., Anti-Ebola Virus)

The broader naphthyridine chemical class has been recognized for its significant antiviral potential against a range of viruses, including HIV, Hepatitis C Virus (HCV), and Human Cytomegalovirus (HCMV). nih.gov For instance, specific derivatives of the related 1,8-naphthyridine isomer, such as 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamides, have been developed as potent inhibitors of HIV-1 integrase, including strains resistant to other drugs. acs.org However, specific research data detailing the antiviral activity of this compound, particularly against the Ebola virus, is not prominent in the available scientific literature. While the scaffold is of interest in antiviral drug discovery, its efficacy against this specific pathogen has not been established. nih.gov

Other Biological Activities (e.g., Antihistaminic)

The pharmacological potential of naphthyridine isomers extends to other therapeutic areas. Notably, derivatives of the 1,8-naphthyridine-3-carboxylic acid scaffold have been designed and synthesized as antagonists of the histamine (B1213489) H1 receptor, demonstrating their potential as antihistaminic agents for treating allergic disorders. nih.gov Furthermore, various naphthyridine derivatives have been evaluated for antimicrobial properties, with some showing activity against bacterial DNA gyrase. mdpi.comnih.gov However, specific studies confirming antihistaminic or other biological activities for the precise this compound structure are not described in the reviewed literature.

Mechanistic Insights into Biological Actions

The primary mechanistic understanding of the 1,5-naphthyridine scaffold's biological activity is derived from its role in antimalarial research. The key insight is the discovery of a dual-target mechanism. Depending on the substitution pattern, these compounds can act as inhibitors of Plasmodium falciparum PI4K or as inhibitors of hemozoin formation, or both. nih.govacs.org For analogs with basic substituents, a clear shift from PI4K inhibition to hemozoin inhibition as the dominant mode of action has been observed. acs.org This is exemplified by a 2-amino-1,5-naphthyridine analog, which remains highly effective against the parasite despite a significant loss of PI4K inhibitory potency, pointing towards hemozoin inhibition as its principal mechanism. acs.org

In the context of antiviral research, the mechanisms for other naphthyridine isomers are better characterized. For example, 1,8-naphthyridine derivatives function as HIV-1 integrase strand transfer inhibitors, demonstrating the scaffold's ability to interfere with critical viral enzymes. acs.org This provides a potential avenue for investigation, although the direct mechanism of this compound itself has not been elucidated.

Structure Activity Relationship Sar Studies

Influence of Substituents on the Naphthyridine Core on Biological Activity

The biological activity of compounds featuring the 1,5-naphthyridine (B1222797) core is significantly modulated by the nature and position of various substituents. Research into novel bacterial topoisomerase inhibitors (NBTIs) has provided valuable insights into the SAR of this heterocyclic system. These studies reveal that for optimal antibacterial activity, a delicate balance of electronic and steric properties of the substituents is crucial.

A study on oxabicyclooctane-linked NBTIs with a 1,5-naphthyridine motif demonstrated that substitutions at the C-2 and C-7 positions are particularly sensitive. The findings suggest that only a limited range of substituents, both electron-donating and electron-withdrawing, are well-tolerated for maintaining broad-spectrum antibacterial efficacy. For instance, at the C-2 position, an alkoxy group like methoxy (B1213986) or a cyano (CN) group was found to be favorable. At the C-7 position, the presence of a halogen, such as chlorine or bromine, or a hydroxyl group appeared to be advantageous for activity. Conversely, substitutions at other positions on the naphthyridine ring, namely C-3, C-4, and C-6, generally resulted in a decrease or loss of antibacterial activity. nih.gov

These observations highlight the stringent structural requirements for potent biological activity within this class of compounds. The electronic nature and size of the substituents at key positions on the 1,5-naphthyridine core play a pivotal role in the molecule's ability to interact with its biological target, presumably by influencing binding affinity and orientation within the active site.

Position on 1,5-Naphthyridine CoreFavorable Substituents for Antibacterial ActivityUnfavorable Substituents for Antibacterial Activity
C-2Alkoxy (e.g., Methoxy), Cyano (CN)Bulky groups
C-7Halogen (e.g., Cl, Br), Hydroxyl (OH)Large alkyl groups
C-3, C-4, C-6Generally unsubstitutedMost substitutions are detrimental

Role of the Amino Group at Position 4

The amino group at the 4-position of the 1,5-naphthyridine ring is a common feature in many biologically active derivatives and is considered a key pharmacophoric element. Its presence is often crucial for the molecule's interaction with its biological targets. While direct quantitative studies isolating the singular contribution of the 4-amino group on 4-amino-1,5-naphthyridine-3-carbonitrile itself are not extensively detailed in the available literature, its importance can be inferred from the prevalence of this moiety in potent compounds across various therapeutic areas. mdpi.com

The primary role of the 4-amino group is likely its ability to participate in hydrogen bonding interactions. As a hydrogen bond donor, it can form crucial connections with amino acid residues in the active site of target enzymes or receptors. This interaction can significantly contribute to the binding affinity and specificity of the compound. For example, in the context of kinase inhibition, the amino group can interact with the hinge region of the ATP-binding pocket, a common mechanism for many kinase inhibitors.

Impact of the Carbonitrile Group at Position 3

The carbonitrile (cyano) group at the 3-position of the 1,5-naphthyridine scaffold is another significant functional group that profoundly influences the molecule's biological profile. The nitrile moiety is a strong electron-withdrawing group, which alters the electronic landscape of the naphthyridine ring. This electronic modulation can impact the binding affinity of the molecule to its target protein. rsc.orgrsc.org

One of the key functions of the 3-carbonitrile group is its ability to act as a hydrogen bond acceptor. The nitrogen atom of the cyano group possesses a lone pair of electrons and can form hydrogen bonds with suitable donor groups on a biological target. This interaction can be a critical anchoring point for the ligand within the active site.

Moreover, the linear and rigid nature of the cyano group can impose specific conformational constraints on the molecule, which might be favorable for binding to a particular target. Its relatively small size allows it to fit into tight pockets within a protein's active site. The presence of a nitrile group has been associated with a range of biological activities in various heterocyclic compounds, and its inclusion in the 4-amino-1,5-naphthyridine structure is a strategic design element for achieving desired pharmacological effects.

Significance of the 1,5-Naphthyridine Ring System Configuration

The arrangement of the nitrogen atoms within the bicyclic naphthyridine framework is a critical determinant of the molecule's biological and physicochemical properties. There are six possible isomers of naphthyridine, and the 1,5-configuration confers a unique three-dimensional shape and electronic distribution compared to its isomers, such as the more extensively studied 1,8-naphthyridine (B1210474). nih.govmdpi.com

The 1,5-naphthyridine scaffold provides a rigid platform for the precise spatial orientation of substituent groups, which is essential for effective interaction with biological targets. The positions of the nitrogen atoms influence the molecule's dipole moment, solubility, and metabolic stability. These properties are crucial for a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

While 1,8-naphthyridines, such as nalidixic acid, have a well-established history as antibacterial agents, the 1,5-naphthyridine core has been explored for a diverse range of biological activities, including as an anticancer and anti-inflammatory agent. nih.govnih.gov The distinct electronic and steric environment created by the 1,5-nitrogen arrangement allows for different substitution patterns and, consequently, different biological target profiles compared to other naphthyridine isomers. This highlights the importance of the specific ring system configuration in designing new therapeutic agents with selective activity.

Stereochemical Considerations in SAR

Stereochemistry can play a pivotal role in the structure-activity relationship of chiral molecules. Although specific studies focusing on the stereochemical aspects of this compound are not prominently available, the principles of stereoselectivity in drug action are broadly applicable. If a chiral center is introduced into the molecule, for instance, through substitution with a chiral moiety, it is highly likely that the different enantiomers or diastereomers will exhibit different biological activities.

This difference in activity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. Consequently, they can interact differently with the stereoisomers of a chiral ligand. One isomer may fit optimally into the binding site, leading to a potent biological response, while the other isomer may bind less effectively or not at all.

An example of the importance of stereochemistry in a related fused 1,5-naphthyridine can be seen in the enantioselective total synthesis of GSK966587, a potent antibiotic. The synthesis specifically targets a single enantiomer, underscoring the expected difference in activity between the stereoisomers. nih.gov Therefore, should any derivatives of this compound be designed to contain stereocenters, a thorough evaluation of the biological activity of each individual stereoisomer would be essential for a complete understanding of the SAR.

Applications Beyond Medicinal Chemistry

Ligands for Metal Complexes

The nitrogen atoms within the 1,5-naphthyridine (B1222797) ring system, along with the amino and nitrile substituents of 4-Amino-1,5-naphthyridine-3-carbonitrile, provide multiple coordination sites for metal ions. This allows for the formation of stable and diverse metal complexes with unique photophysical and electronic properties.

Metal complexes derived from naphthyridine ligands have shown significant promise in the development of luminescent materials. While direct studies on this compound are emerging, research on closely related 4-hydroxy- mdpi.comrsc.orgnaphthyridine-3-carbonitriles provides a strong indication of its potential. When complexed with platinum (Pt) and europium (Eu), these related naphthyridine derivatives exhibit high photoluminescence quantum yields and thermal stability. researchgate.net These properties are crucial for applications in:

Organic Light-Emitting Diodes (OLEDs): The high luminescence efficiency of such complexes makes them suitable as emitters in OLED devices, contributing to brighter and more energy-efficient displays.

Bio-imaging: The stable and strong emission of these complexes upon excitation makes them excellent candidates for fluorescent probes in biological imaging, allowing for high-contrast visualization of cellular structures and processes. researchgate.net

pH Sensing: The sensitivity of the luminescence of these complexes to their chemical environment can be exploited for the development of highly sensitive pH sensors. researchgate.net

The photophysical properties of metal complexes are highly dependent on the nature of the ligand. The amino group in this compound, being a strong electron-donating group, is expected to influence the charge transfer characteristics of its metal complexes, potentially leading to tunable emission wavelengths and enhanced quantum yields.

The field of quantum computing is actively exploring molecular systems with specific electronic and spin properties. Platinum-complexed 1,5-naphthyridines, particularly the 4-hydroxy derivatives, have been identified as having potential applications in molecular spintronics and quantum computing. researchgate.net The ability of the naphthyridine ligand to facilitate strong metal-ligand interactions and influence the electronic structure of the complex is key to these applications. The precise control over the spin states of the metal center, mediated by the ligand, is a critical requirement for the development of molecular qubits.

Materials Science Applications (e.g., in Semiconductors, Solar Cells, OLEDs, Exciton (B1674681) Blocking Materials)

The electron-accepting nature of the 1,5-naphthyridine core makes its derivatives attractive for use in organic electronic devices. Research on substituted 1,5-naphthyridines has demonstrated their potential as n-type semiconductor materials.

A study on 4,8-substituted 1,5-naphthyridines revealed their suitability as multifunctional organic semiconductor materials for high-efficiency OLEDs. These materials exhibit good thermal stability and possess appropriate electron affinities and ionization potentials for use as electron-transport and hole-injecting/hole-transport materials.

Furthermore, compounds containing the 1,5-naphthyridine moiety are being investigated as thermally activated delayed fluorescence (TADF) emitters, which can achieve 100% internal quantum efficiency in OLEDs. researchgate.net In the realm of solar cells, 1,5-naphthyridines are being explored as hydrogen acceptors. researchgate.net

Another critical application is in the development of exciton blocking materials (EBMs) in organic photovoltaic devices. Aluminum chelates with 1,5-naphthyridine derivatives have shown potential in this area, preventing excitons from reaching the cathode and quenching, thereby improving the efficiency of the device. researchgate.net

While these studies focus on derivatives, they underscore the potential of the this compound scaffold in the design of novel materials for a wide array of applications in materials science.

Corrosion Inhibition

The presence of heteroatoms (nitrogen) and π-electrons in the aromatic system of naphthyridine derivatives makes them effective corrosion inhibitors. These molecules can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process.

Studies on various naphthyridine derivatives have demonstrated their high inhibition efficiencies for both mild steel and aluminum alloys in acidic environments. For instance, research on three different naphthyridine derivatives showed protection abilities increasing with concentration, reaching up to 98.7% for one of the compounds. scirp.org These inhibitors act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process.

Another study on 2-amino-4-aryl-1,8-naphthyridine-3-carbonitrile derivatives as corrosion inhibitors for N80 steel in 15% HCl also reported high inhibition efficiency. The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm.

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes is paramount for the widespread application of 4-amino-1,5-naphthyridine-3-carbonitrile and its derivatives. While established methods like the Friedländer annulation and variations of the Skraup reaction are utilized, future research should prioritize the following areas. nih.govresearchgate.netresearchgate.net

Green Chemistry Approaches: A shift towards more environmentally friendly synthetic strategies is crucial. This includes the exploration of microwave-assisted synthesis, which has already shown promise in yielding higher outputs of related naphthyridine derivatives. researchgate.net Further investigation into flow chemistry and the use of biocatalysts could significantly reduce the environmental impact of production.

Multi-component and One-Pot Reactions: Designing reactions where multiple components are combined in a single step to form the desired product can drastically improve efficiency. Such approaches minimize intermediate isolation steps, reduce solvent usage, and save time and resources.

Diversity-Oriented Synthesis: Creating libraries of diverse this compound derivatives is essential for exploring structure-activity relationships (SAR). Developing synthetic pathways that readily allow for the introduction of various substituents will accelerate the discovery of compounds with optimized properties for specific applications.

Comprehensive Mechanistic Elucidation of Biological Activities

While many derivatives of the 1,5-naphthyridine (B1222797) core have demonstrated a range of biological activities, a thorough understanding of their mechanisms of action is often lacking. Future investigations should focus on:

Target Identification and Validation: For derivatives showing promising therapeutic potential, identifying their precise molecular targets is a critical step. Techniques such as chemical proteomics and affinity-based pulldown assays can be employed to pinpoint the proteins with which these compounds interact.

Signaling Pathway Analysis: Once a target is identified, it is essential to understand how the compound modulates its activity and the downstream cellular signaling pathways that are affected. This provides a more complete picture of the compound's biological effects and potential off-target interactions.

Structural Biology: Obtaining co-crystal structures of this compound derivatives bound to their biological targets can provide invaluable insights at the atomic level. This information is crucial for understanding the key interactions driving binding and for rationally designing more potent and selective molecules. For instance, the X-ray crystal structure of a related 1,5-naphthyridine derivative in complex with the TGF-β type I receptor (ALK5) has confirmed its binding mode. colab.ws

Advanced Computational Modeling and Rational Drug Design

Computational tools are indispensable in modern drug discovery and materials science. For this compound, future computational work should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help predict the biological activity or physical properties of novel derivatives based on their chemical structure. This can guide the synthesis of new compounds with enhanced characteristics.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how derivatives will bind to specific biological targets. rsc.orgmdpi.comnih.gov For example, molecular docking has been used to study the interaction of 1,8-naphthyridine (B1210474) derivatives with the NorA efflux pump in S. aureus and the InhA enzyme in Mycobacterium tuberculosis. rsc.orgmdpi.com Molecular dynamics simulations can further provide insights into the stability and dynamics of the compound-target complex over time. rsc.orgnih.gov

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic profiles and low toxicity. nih.gov

Diversification of Applications in Material Sciences and Catalysis

The applications of naphthyridine derivatives are not limited to medicinal chemistry. Their unique electronic and photophysical properties make them attractive candidates for various materials science applications. Future research should explore their potential in:

Organic Electronics: Naphthyridine-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. researchgate.net Further derivatization of the this compound core could lead to materials with improved performance and stability.

Chemosensors: The ability of the naphthyridine scaffold to coordinate with metal ions makes it a promising platform for the development of selective chemosensors for environmental or biological monitoring.

Catalysis: Metal complexes of naphthyridine-based ligands have been utilized in various catalytic processes. researchgate.net The specific substitution pattern of this compound could offer unique coordination properties, leading to novel catalysts for organic synthesis.

Development of Targeted Naphthyridine Derivatives with Enhanced Selectivity

For therapeutic applications, achieving high selectivity for the intended biological target is crucial to minimize side effects. Future strategies to enhance the selectivity of this compound derivatives include:

Structure-Based Design: Utilizing the structural information of the target protein to design derivatives that fit precisely into the binding site and make specific interactions can significantly improve selectivity. Optimization of a screening hit led to potent and selective 1,5-naphthyridine inhibitors of the TGF-β type I receptor. colab.ws

Conjugation to Targeting Moieties: Attaching the naphthyridine core to molecules that specifically recognize and bind to diseased cells or tissues can enhance the targeted delivery of the compound, thereby increasing its efficacy and reducing systemic toxicity.

Isomer-Specific Synthesis and Evaluation: The biological activity of naphthyridines can vary significantly between different isomers. Future work should focus on the selective synthesis of the 1,5-naphthyridine isomer and a thorough evaluation of its specific biological profile compared to other isomers like the 1,8-naphthyridine. mdpi.com

Q & A

Q. What are the standard synthetic routes for 4-Amino-1,5-naphthyridine-3-carbonitrile, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized via hydrolysis of cyano-substituted naphthyridines under acidic or alkaline conditions. For example, analogous naphthyridinecarbonitriles undergo hydrolysis in concentrated sulfuric acid (9M H₂SO₄, 130°C) to yield carboxylic acid derivatives with high yields (86–90%) . To validate purity, researchers should employ spectroscopic techniques:

  • FT-IR for functional group analysis (e.g., -CN stretching at ~2200 cm⁻¹).
  • ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments.
  • UV-Vis spectroscopy to assess electronic transitions in conjugated systems .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Due to limited toxicity data, strict safety measures are required:

  • Engineering controls : Use fume hoods or closed systems to minimize inhalation exposure .
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, lab coats, and dust respirators.
  • Emergency protocols : Immediate access to safety showers and eye baths.
  • Waste disposal : Segregate as hazardous waste due to uncharacterized ecotoxicological risks .

Q. How can researchers characterize the stability of this compound under varying conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC.
  • pH-dependent stability : Incubate in buffers (pH 1–13) and assess structural integrity using LC-MS .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized for scale-up?

Methodological Answer:

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to introduce substituents.
  • One-pot synthesis : Combine nitrile hydrolysis and cyclization steps to reduce intermediate purification .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .

Q. How should researchers address contradictions in reported biological activity data for naphthyridine derivatives?

Methodological Answer:

  • Systematic meta-analysis : Compile and compare datasets from peer-reviewed studies, prioritizing assays with standardized protocols (e.g., MIC for antimicrobial activity) .
  • Dose-response validation : Replicate conflicting studies using identical compound batches and cell lines.
  • Structural analogs : Synthesize and test derivatives to isolate the impact of specific functional groups (e.g., replacing -CN with -COOH) .

Q. What computational strategies can predict the bioactivity of this compound analogs?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to correlate with antimicrobial or antitumor activity .
  • Molecular docking : Simulate binding affinities to target proteins (e.g., DNA gyrase for antibacterial effects).
  • QSAR modeling : Use descriptors like cLogP, polar surface area, and H-bond donors to build predictive models .

Data Gaps and Future Directions

Q. What are the critical gaps in the ecological and toxicological profiling of this compound?

Key Findings:

  • Ecotoxicity : No data on biodegradability, bioaccumulation, or soil mobility are available .
  • Chronic toxicity : Long-term exposure risks remain unstudied.
    Recommendations :
  • Conduct Daphnia magna acute toxicity tests (OECD 202).
  • Perform in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.